molecular formula C15H9ClFNO4 B1202380 ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid CAS No. 72498-57-8

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

Cat. No.: B1202380
CAS No.: 72498-57-8
M. Wt: 321.69 g/mol
InChI Key: WJZOWJVEWDHPNU-UHFFFAOYSA-N
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Description

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid: is a complex organic compound characterized by the presence of a benzisoxazole ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Benzisoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-fluorobenzonitrile, with a suitable reagent like hydroxylamine hydrochloride.

    Esterification: The final step involves the esterification of the benzisoxazole derivative with chloroacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing chlorine or fluorine atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

    Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism by which ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)butyric acid: Similar structure with a butyric acid moiety.

Uniqueness: The uniqueness of ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[[7-chloro-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOWJVEWDHPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Cl)OCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222791
Record name ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72498-57-8
Record name ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072498578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.3 g of 2,3-dichloro-4-(2-fluorobenzohydroximoyl)phenoxyacetic acid and 0.05 g of sodium hydride in 5 ml of benzene and 5 ml of dimethylformamide is refluxed for 3 hours. To the mixture, after it has been permitted to cool there is added 5% hydrochloric acid causing the benzene to separate. The benzene is evaporated in vacuo and the resulting precipitate is collected by filtration and recrystallized from aqueous ethyl alcohol to yield the product {[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetic acid having a melting point of 188° to 189° C.
Name
2,3-dichloro-4-(2-fluorobenzohydroximoyl)phenoxyacetic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g of ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate, 100 ml of 10% sodium hydroxide, and 350 ml of ethyl alcohol is refluxed for 3.5 hours. Thereafter, the ethyl alcohol is removed under vacuum and the residue is acidified with a 5% hydrochloric acid solution effecting a solid precipitate. The precipitate is collected by filtration and dried. The dried product is recrystallized from 95% ethyl alcohol to yield the product {[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetic acid having a melting point of 190° to 191° C.
Name
ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 2
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 3
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 4
Reactant of Route 4
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 5
Reactant of Route 5
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 6
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

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